N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]benzamide
Description
N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]benzamide is a benzamide derivative featuring a benzotriazole moiety linked via a phenylethyl spacer. This compound combines a rigid benzotriazole heterocycle with a flexible ethyl chain and a terminal benzamide group, making it a candidate for applications in medicinal chemistry and materials science. The benzotriazole group is known for its stability and ability to participate in hydrogen bonding, while the benzamide moiety often serves as a pharmacophore in enzyme inhibition .
Properties
IUPAC Name |
N-[1-(benzotriazol-1-yl)-2-phenylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c26-21(17-11-5-2-6-12-17)22-20(15-16-9-3-1-4-10-16)25-19-14-8-7-13-18(19)23-24-25/h1-14,20H,15H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DASPYCAGLGTBSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(NC(=O)C2=CC=CC=C2)N3C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]benzamide typically involves the reaction of 1H-benzotriazole with 2-phenylethylamine, followed by acylation with benzoyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the acylation process .
Industrial Production Methods
Industrial production methods for benzotriazole derivatives generally involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The benzotriazole moiety can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzotriazole ring to its corresponding amine derivatives.
Substitution: The benzotriazole group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve solvents such as dichloromethane or ethanol and may require catalysts or bases to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted benzotriazole compounds, depending on the specific reaction and reagents used .
Scientific Research Applications
N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]benzamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]benzamide involves its interaction with molecular targets through the benzotriazole moiety. The benzotriazole ring can act as an electron donor or acceptor, facilitating interactions with enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Analogs with Modified Alkyl Chains
(a) N-[1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylpropyl]benzamide
- Structural Difference : A propyl chain replaces the ethyl spacer.
- However, increased chain length could reduce steric accessibility in binding pockets .
(b) N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]benzamide
- Structural Difference : A branched methylpropyl group is present.
- Impact : Branching introduces steric hindrance, which might limit rotational freedom and alter conformational preferences compared to the linear ethyl chain in the target compound. This could affect catalytic or binding efficiency .
| Compound Name | Chain Length | Branching | Molecular Weight | Key Feature |
|---|---|---|---|---|
| N-[1-(Benzotriazolyl)-2-phenylethyl]benzamide | Ethyl | None | 326.38 g/mol | Balanced lipophilicity/accessibility |
| N-[1-(Benzotriazolyl)-3-phenylpropyl]benzamide | Propyl | None | 340.41 g/mol | Increased lipophilicity |
| N-[1-(Benzotriazolyl)-2-methylpropyl]benzamide | Propyl | Branched | 294.36 g/mol | Steric hindrance |
Analogs with Substituted Benzotriazole or Benzamide Groups
(a) N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-benzylbenzamide
- Structural Difference : The phenylethyl group is replaced with a benzyl-methylene linkage.
- The methylene bridge may reduce conformational rigidity compared to the ethyl spacer .
(b) GW438014A (Methanesulfonate Salt)
- Structural Difference : A benzimidazole ring replaces benzotriazole.
- This substitution is critical in kinase inhibitors .
Pharmacological and Catalytic Relevance
Crystallographic and Stability Data
- Crystal Structure Insights : Derivatives like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide were characterized via X-ray diffraction (CCDC 1965367), revealing hydrogen-bonding networks. Similar analysis for the target compound could elucidate packing efficiency and stability .
- Stability of Bt-Enamines : Bt2 isomers (e.g., 5a) exhibit remarkable stability over months, suggesting benzotriazole-containing compounds generally resist degradation .
Biological Activity
N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]benzamide is a compound that belongs to the benzotriazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Structure and Properties
The compound is characterized by the presence of a benzotriazole moiety linked to a phenylethyl group, which contributes to its biological properties. The molecular formula is , with a molecular weight of approximately 359.39 g/mol.
Benzotriazoles are known for their ability to interact with various biological targets, including enzymes and nucleic acids. The benzotriazole scaffold can exhibit antiviral , antimicrobial , and antiparasitic activities through several mechanisms:
- Inhibition of Helicase Activity : Studies have shown that derivatives of benzotriazole can inhibit helicase enzymes from viruses such as Hepatitis C and West Nile Virus. For instance, N-alkyl derivatives demonstrated significant inhibitory effects on helicase activity with IC50 values around 6.5 µM when DNA was the substrate .
- Antimicrobial Activity : Benzotriazole compounds have been reported to exhibit antibacterial properties against various strains of bacteria, including Escherichia coli and Bacillus subtilis. Certain derivatives have shown potent activity due to their structural features that enhance membrane permeability .
- Antiparasitic Effects : Research indicates that benzotriazole derivatives possess significant antiparasitic activity against protozoan parasites like Trypanosoma cruzi. In vitro studies demonstrated that specific compounds could reduce parasite viability by over 50% at concentrations as low as 25 µg/mL .
Antiviral Activity
A study focused on the synthesis of N-alkyl benzotriazole derivatives found that these compounds exhibited enhanced antiviral activity against Hepatitis C virus (HCV). The most effective derivatives were those with longer alkyl chains, which improved their interaction with the viral helicase .
| Compound | IC50 (µM) | Target |
|---|---|---|
| 2-Methyl derivative | 6.5 | HCV helicase |
| 2-Ethyl derivative | 6.5 | HCV helicase |
| 4,5-Dibromo derivative | >50 | HCV helicase |
Antimicrobial Studies
In antimicrobial assays, a range of benzotriazole derivatives were tested against various bacterial strains. Notably, certain compounds demonstrated MIC values in the low microgram per milliliter range:
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 10 | E. coli |
| Compound B | 15 | Bacillus subtilis |
| Compound C | 25 | Pseudomonas fluorescens |
These results highlight the potential for developing new antibacterial agents based on the benzotriazole framework.
Antiparasitic Efficacy
The antiparasitic efficacy of N-benzenesulfonylbenzotriazole was evaluated against Trypanosoma cruzi. The compound exhibited a dose-dependent reduction in epimastigote forms:
| Concentration (µg/mL) | % Reduction in Parasite Count |
|---|---|
| 25 | 50 |
| 50 | 64 |
This indicates strong potential for therapeutic applications in treating Chagas disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
